

# Indolelactic Acid: A Potential Gut-Derived Biomarker for Liver Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Indolelactic acid*

Cat. No.: B1243093

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Chronic liver disease represents a significant global health burden, encompassing a spectrum of conditions from steatosis to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). The development of non-invasive, reliable biomarkers is critical for early diagnosis, prognosis, and monitoring of therapeutic interventions. Emerging evidence points towards the gut-liver axis and the metabolic products of the gut microbiota as key players in liver pathophysiology. Among these, metabolites derived from the essential amino acid tryptophan are gaining considerable attention. **Indolelactic acid** (ILA), a product of tryptophan metabolism by specific gut bacteria, has been identified as a potential biomarker that reflects the complex interplay between the host, its microbiome, and liver health. This technical guide provides a comprehensive overview of ILA's role in liver disease, focusing on its metabolic pathways, quantitative alterations, underlying signaling mechanisms, and the experimental protocols required for its investigation.

## Tryptophan Metabolism and the Microbial Production of Indolelactic Acid

Dietary tryptophan is metabolized through three primary pathways: the kynurenine pathway in host cells, the serotonin pathway in enterochromaffin cells, and the indole pathway, which is exclusively mediated by the gut microbiota.<sup>[1][2]</sup> In the gastrointestinal tract, a portion of

unabsorbed tryptophan is converted by various bacterial species into indole and its derivatives, which can accumulate to significant concentrations.[1][3]

The formation of Indole-3-lactic acid (ILA) begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by bacterial aromatic amino acid aminotransferases.[3][4] Subsequently, IPyA is reduced to ILA, a reaction involving a phenyllactate dehydrogenase or an **indolelactic acid** dehydrogenase.[3][4] Several bacterial genera, including *Bifidobacterium* and *Lactobacillus*, are known to produce ILA.[3][4] Once produced in the gut, these indole derivatives can enter systemic circulation via the portal vein, directly influencing liver function. [4]



[Click to download full resolution via product page](#)

Tryptophan to **Indolelactic Acid** Metabolic Pathway.

## Quantitative Changes of Indolelactic Acid in Liver Disease

Alterations in the circulating and excretory levels of ILA have been observed across various liver disease models and patient cohorts. These changes suggest a dysregulation of gut microbiota function and tryptophan metabolism that correlates with disease presence and severity.

- Alcohol-induced Liver Disease (ALD): In a Ppara-null mouse model that develops pathologies similar to early-stage human ALD, chronic alcohol treatment led to a significant elevation in the urinary excretion of ILA.[5] The increase was observed to be 1.5 to 2-fold higher in alcohol-treated mice compared to controls, suggesting ILA could be a conserved, pathology-specific biomarker for early ALD.[5]

- Liver Fibrosis: The role of ILA in fibrosis appears complex. In a CCl4-induced mouse model of liver fibrosis, serum levels of ILA were found to be diminished in the fibrotic group.[6] Conversely, studies in humans with advanced liver disease show a different trend.
- Hepatocellular Carcinoma (HCC): In patients with HCC, plasma concentrations of ILA were found to be significantly increased compared to healthy controls ( $p = 0.038$ ).[7] This finding is particularly relevant as many HCC cases develop from a background of cirrhosis.[7]

## Data Presentation

The quantitative data from key studies are summarized below for comparative analysis.

Table 1: Quantitative Changes in **Indolelactic Acid (ILA)** in Liver Disease

| Disease Model/Type                               | Matrix | Observation                                                          | Fold Change/p-value               | Reference |
|--------------------------------------------------|--------|----------------------------------------------------------------------|-----------------------------------|-----------|
| Alcohol-induced Liver Disease (Ppara-null mouse) | Urine  | Significantly elevated after 2, 5, and 6 months of alcohol treatment | ~2-fold increase ( $p < 0.0005$ ) | [5]       |
| Liver Fibrosis (CCl4-induced mouse)              | Serum  | Diminished in the fibrotic group                                     | Not specified                     | [6]       |

| Hepatocellular Carcinoma (Human) | Plasma | Increased in HCC patients vs. healthy controls  
|  $p = 0.038$  | [7] |

Table 2: Changes in Related Gut-Derived Tryptophan Metabolites in Liver Disease

| Metabolite                    | Disease Type              | Matrix | Observation                        | p-value       | Reference  |
|-------------------------------|---------------------------|--------|------------------------------------|---------------|------------|
| Indole-3-Propionic Acid (IPA) | Hepatic Steatosis (Human) | Feces  | Decreased vs. healthy controls     | Not specified | [8][9][10] |
| Indole-3-Acetic Acid (IAA)    | Hepatic Steatosis (Human) | Feces  | Decreased vs. healthy controls     | Not specified | [8][9][10] |
| Indole-3-Propionic Acid (IPA) | Liver Fibrosis (Human)    | Serum  | Lower in individuals with fibrosis | p = 0.039     | [11][12]   |

| Indole | Nonalcoholic Fatty Liver Disease (Human) | Serum | Lower in obese subjects with NAFLD | Not specified | [4][13] |

## Signaling Pathways: The Role of the Aryl Hydrocarbon Receptor (AHR)

Indole derivatives, including ILA, are potent ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor expressed in various liver cells, including hepatocytes, hepatic stellate cells, and Kupffer cells.[14][15][16] The activation of AHR by gut-derived metabolites is a crucial mechanism in the gut-liver axis, modulating inflammatory and immune responses.[14][17]

Upon entering a liver cell, ILA can bind to the cytosolic AHR. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR complex into the nucleus. Inside the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14] This can lead to the modulation of genes involved in inflammation, such as those for cytokines (e.g., IL-22, IL-10) and enzymes that regulate cellular metabolism and detoxification (e.g., CYP1A1).[14][18] AHR signaling can have protective effects by strengthening the gut barrier, reducing the translocation of bacterial products like LPS to the liver, and directly attenuating hepatic inflammation.[3][4][19]



[Click to download full resolution via product page](#)

ILA-AHR Signaling Pathway in a Liver Cell.

## Experimental Protocols

Accurate quantification of ILA in biological matrices is essential for its validation as a biomarker. The primary methods employed are mass spectrometry and immunoassays.

### Protocol 1: Quantification of ILA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules like ILA due to its high sensitivity and specificity. A general protocol is outlined below.

- Sample Preparation (Serum/Plasma):
  - Thaw samples on ice.
  - To 100 µL of sample, add an internal standard (e.g., <sup>13</sup>C-labeled ILA) to correct for extraction variability.
  - Precipitate proteins by adding 400 µL of ice-cold organic solvent (e.g., methanol or acetonitrile).
  - Vortex vigorously for 1 minute.
  - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 water:methanol) for injection.
- Liquid Chromatography (LC) Separation:
  - Column: Use a reversed-phase column (e.g., C18 column).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
  - Gradient: Run a gradient from low to high organic phase to separate ILA from other matrix components.
  - Flow Rate: Typically 0.2-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS) Detection:

- Ionization: Use electrospray ionization (ESI), typically in negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both ILA and its labeled internal standard. (e.g., for ILA, the precursor ion  $[M-H]^-$  is m/z 204.06).
- Quantification: Generate a standard curve using known concentrations of ILA. Quantify ILA in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

## Protocol 2: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

While less specific than LC-MS/MS, ELISA can be a high-throughput method for quantification. [20] No commercial ELISA kit specifically for ILA was identified in the search results, but kits for the related metabolite Indole-3-Acetic Acid (IAA) are available and operate on a competitive inhibition principle that would be applicable.[21][22][23]

- Principle: This assay employs the competitive inhibition technique. A microtiter plate is pre-coated with the target antigen (ILA).
- Assay Procedure:
  - Standards and prepared biological samples are added to the wells.
  - A fixed amount of biotin-conjugated primary antibody specific to ILA is then added. The antibody will bind to either the ILA in the sample or the ILA coated on the plate.
  - The plate is incubated, and unbound components are washed away.
  - Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.
  - After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes a color change.

- The reaction is stopped with an acid solution.
- The optical density (color intensity) is measured spectrophotometrically (e.g., at 450 nm).
- Quantification: The concentration of ILA in the sample is inversely proportional to the color intensity. The sample concentrations are determined by comparing their optical density to a standard curve.[21]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tryptophan Metabolites in the Progression of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 5. UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Circulating Gut Microbe-Derived Metabolites Are Associated with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived indole compounds attenuate metabolic dysfunction-associated steatotic liver disease by improving fat metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived indole compounds attenuate metabolic dysfunction-associated steatotic liver disease by improving fat metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole Alleviates Diet-induced Hepatic Steatosis and Inflammation in a Manner Involving Myeloid Cell PFKFB3 [scholarworks.indianapolis.iu.edu]

- 14. mdpi.com [mdpi.com]
- 15. d-nb.info [d-nb.info]
- 16. The aryl hydrocarbon receptor in liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 19. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IAA(Indole 3 Acetic Acid) ELISA Kit [elkbiotech.com]
- 22. biomatik.com [biomatik.com]
- 23. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- To cite this document: BenchChem. [Indolelactic Acid: A Potential Gut-Derived Biomarker for Liver Disease]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1243093#indolelactic-acid-as-a-potential-biomarker-for-liver-disease\]](https://www.benchchem.com/product/b1243093#indolelactic-acid-as-a-potential-biomarker-for-liver-disease)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)